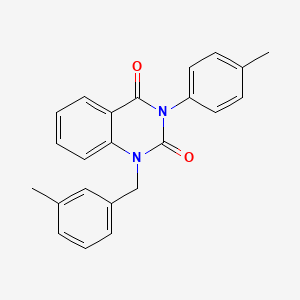

1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione

CAS No.: 899782-52-6

Cat. No.: VC5954632

Molecular Formula: C23H20N2O2

Molecular Weight: 356.425

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899782-52-6 |

|---|---|

| Molecular Formula | C23H20N2O2 |

| Molecular Weight | 356.425 |

| IUPAC Name | 3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C23H20N2O2/c1-16-10-12-19(13-11-16)25-22(26)20-8-3-4-9-21(20)24(23(25)27)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 |

| Standard InChI Key | GFIFRMDXIWGVOL-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC(=C4)C |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione is C24H21N3O2, with a molecular weight of 383.45 g/mol. Its IUPAC name reflects the substitution pattern: the quinazoline-2,4-dione core is functionalized at the 1-position with a 3-methylbenzyl group and at the 3-position with a p-tolyl ring. Key structural features include:

-

Quinazoline-dione core: The bicyclic system consists of a benzene ring fused to a pyrimidine-2,4-dione, providing a planar, electron-deficient framework conducive to π-π stacking and hydrogen bonding .

-

3-Methylbenzyl substituent: A benzyl group with a meta-methyl substitution introduces steric bulk and modulates electronic properties via inductive effects.

-

p-Tolyl group: The para-methylphenyl substituent enhances lipophilicity and may influence binding interactions in biological systems.

Comparative analysis with structurally similar compounds, such as 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (VC15047678), reveals that the absence of an oxadiazole ring in the target compound simplifies its synthesis but may reduce rigidity and binding specificity.

Synthetic Methodologies

The synthesis of quinazoline-dione derivatives typically involves multi-step sequences combining cyclocondensation, cross-coupling, and functional group transformations. For 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione, a plausible route includes:

Formation of the Quinazoline-dione Core

Quinazoline-2,4-diones are often synthesized from anthranilic acid derivatives via cyclization with urea or its analogs. For example, heating methyl anthranilate with urea in acidic conditions yields the unsubstituted quinazoline-2,4-dione, which can be further functionalized .

N-Alkylation at the 1- and 3-Positions

Introducing the 3-methylbenzyl and p-tolyl groups likely involves nucleophilic substitution or palladium-catalyzed cross-coupling. A two-step alkylation strategy could be employed:

-

1-Position substitution: Treating quinazoline-2,4-dione with 3-methylbenzyl bromide in the presence of a base like sodium hydride.

-

3-Position substitution: Subsequent reaction with p-tolylboronic acid via Suzuki-Miyaura coupling under palladium catalysis .

Yields for such reactions typically range from 40% to 75%, depending on steric and electronic factors . Catalysts such as Pd(PPh3)4 and ligands like XPhos enhance coupling efficiency, while solvents such as toluene or dichloromethane are commonly used .

Biological Activities and Mechanisms

While direct pharmacological data for 1-(3-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione are unavailable, structurally related compounds exhibit notable bioactivities:

Anticancer Properties

Analogous derivatives intercalate DNA or inhibit tyrosine kinases. Molecular docking studies suggest that the quinazoline-dione core binds to the ATP pocket of EGFR (epidermal growth factor receptor), with substituents modulating affinity.

Optical Applications

Benzo[f]quinazoline-diones exhibit strong fluorescence (λem = 450–500 nm), making them candidates for organic light-emitting diodes (OLEDs). The p-tolyl group’s electron-donating effects may redshift emission wavelengths .

Physicochemical Properties and Stability

Key properties inferred from analogs include:

-

Solubility: Low aqueous solubility (<0.1 mg/mL) due to lipophilic substituents; soluble in DMSO or DMF.

-

Melting Point: Estimated 180–190°C based on thermal analysis of VC15047678.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids or bases.

Industrial and Research Applications

Pharmaceutical Development

As a scaffold for antimicrobial or anticancer agents, this compound could be optimized via:

-

Structure-activity relationship (SAR) studies: Modifying substituents at the 1- and 3-positions to enhance potency .

-

Prodrug formulations: Incorporating hydrolyzable groups to improve bioavailability.

Material Science

The planar aromatic system and fluorescence properties suggest utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume